3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole (C-DIM12) is a synthetic compound belonging to the diindolylmethane (C-DIM) family. It acts as a ligand for the orphan nuclear receptor NR4A2 (Nurr1), influencing its activity and downstream effects. C-DIM12 is primarily investigated for its anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for neurological disorders like Parkinson's disease. [, , ]
C-DIM12, chemically known as 1,1-bis(3'-indolyl)-1-(p-chlorophenyl) methane, is a synthetic compound that acts as an activator of the nuclear receptor Nurr1. This compound has gained attention for its potential therapeutic applications in neurodegenerative diseases and cancer due to its anti-inflammatory and neuroprotective properties. C-DIM12 is classified as a diindolylmethane analog, a group of compounds known for their biological activities, particularly in modulating gene expression related to inflammation and cell survival.
C-DIM12 was synthesized in the laboratory of Dr. Stephen Safe at Texas A&M University. Its classification falls under the category of nuclear receptor modulators, specifically targeting the Nurr1 receptor, which plays a crucial role in neuronal development and maintenance. The compound's structure allows it to selectively interact with Nurr1, distinguishing it from other similar compounds that may bind to different receptors or domains.
The synthesis of C-DIM12 involves a multi-step chemical process. Initially, indole is dissolved in acetonitrile, followed by the addition of p-chlorobenzaldehyde. The reaction typically requires specific conditions such as temperature control and stirring to ensure complete conversion to the desired product. The final compound is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for biological assays.
The general reaction scheme can be summarized as follows:
C-DIM12's molecular formula is CHClN, with a molecular weight of approximately 320.79 g/mol. The compound features two indole moieties connected by a methane bridge and a p-chlorophenyl group, which contributes to its biological activity.
C-DIM12 has been shown to inhibit inflammatory signaling pathways, particularly those mediated by tumor necrosis factor-alpha (TNF-α). In vitro studies demonstrate that C-DIM12 can suppress the expression of pro-inflammatory cytokines in various cell types, including astrocytes and synovial fibroblasts.
C-DIM12 acts primarily through its interaction with the Nurr1 receptor, promoting its transcriptional activity in target cells. This interaction leads to:
Studies indicate that C-DIM12 binds preferentially to a coactivator site on Nurr1 rather than the traditional ligand-binding domain, suggesting a unique mechanism that may influence gene transcription differently than other known ligands.
C-DIM12 has several promising applications in scientific research:
C-DIM12 (1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane) interacts with Nurr1 via a unique mechanism distinct from classical nuclear receptor ligands. Unlike ligands targeting the ligand-binding domain (LBD), C-DIM12 binds to the Nurr1 coactivator site, specifically modulating receptor conformation and protein-protein interactions. Nuclear magnetic resonance (NMR) footprinting studies reveal that C-DIM12 engages the activation function-2 (AF-2) domain of Nurr1 through hydrophobic interactions and hydrogen bonding with residues such as Arg563. This binding stabilizes the coactivator binding surface, facilitating recruitment of transcriptional machinery like CREB-binding protein (CBP) and p300 [4] [8]. Molecular dynamics simulations further demonstrate that C-DIM12 binding induces a conformational shift in the Nurr1 LBD, enhancing its affinity for DNA response elements such as the nerve growth factor-induced clone B response element (NBRE) [4] [9].
Table 1: Key Structural Interactions of C-DIM12 with Nurr1
Binding Region | Interaction Type | Functional Consequence |
---|---|---|
AF-2 domain | Hydrophobic pocket insertion | Stabilizes coactivator recruitment surface |
Arg563 | Hydrogen bonding | Enhances transcriptional complex assembly |
LBD dimer interface | Allosteric modulation | Promotes Nurr1 homodimerization |
Coactivator cleft | Competitive displacement | Prevents corepressor binding |
C-DIM12 and amodiaquine exhibit fundamentally distinct binding modes and functional outcomes on Nurr1 isoforms. Amodiaquine, a 4-aminoquinoline compound, binds the canonical LBD with nanomolar affinity, inducing conformational changes that enhance monomeric Nurr1 binding to NBRE sites. In contrast, C-DIM12 targets the coactivator domain, preferentially stabilizing Nurr1 homodimers and heterodimers with retinoid X receptors (RXRs). This difference is evident in dimerization assays, where C-DIM12 increases Nurr1 homodimer formation by 2.3-fold compared to amodiaquine [1] [4].
Notably, the two ligands show antagonistic functional interactions. Co-administration of C-DIM12 and amodiaquine in microglial BV-2 cells abolishes their individual anti-inflammatory effects: amodiaquine-mediated suppression of nuclear factor κB (NF-κB) nuclear translocation is reversed by C-DIM12, while C-DIM12-dependent induction of neuroprotective genes is inhibited by amodiaquine [8]. This suggests mutually exclusive binding sites and divergent allosteric networks within Nurr1.
Table 2: Functional Comparison of Nurr1 Ligands
Parameter | C-DIM12 | Amodiaquine |
---|---|---|
Binding Site | Coactivator domain | Ligand-binding domain |
Dimer Preference | Homodimers/RXR heterodimers | Monomers |
Transcriptional Output | Broad-spectrum gene activation | Selective NBRE activation |
NF-κB Interaction | Nuclear corepressor stabilization | Blocks p65 nuclear translocation |
C-DIM12 directly regulates Nurr1-dependent transcription in dopaminergic systems, as demonstrated across multiple models:
Mechanistically, chromatin immunoprecipitation sequencing (ChIP-seq) in MN9D dopaminergic cells reveals C-DIM12 enriches Nurr1 occupancy at promoter regions of genes governing dopamine synthesis (TH), storage (VMAT2), and reuptake (DAT). This is accompanied by reduced histone deacetylase (HDAC) activity, suggesting epigenetic reprogramming [5] [9].
C-DIM12 integrates Nurr1 activation with NF-κB suppression through two interconnected mechanisms:
This dual-pathway modulation underlies C-DIM12's efficacy in neuroinflammatory models. After intracerebral hemorrhage in mice, C-DIM12 (50 mg/kg) reduces IL-6 and CCL2 mRNA by >60% and preserves axonal transport by suppressing iNOS induction [1] [3].
Table 3: C-DIM12-Regulated Genes in Neural Systems
Gene | Function | Regulation by C-DIM12 | Cell Type |
---|---|---|---|
TH | Dopamine synthesis | ↑ 4.2-fold | N27 neurons |
VMAT2 | Dopamine storage | ↑ 3.8-fold | N2A neurons |
IL-1β | Pro-inflammatory cytokine | ↓ 70% | BV-2 microglia |
iNOS | Nitric oxide production | ↓ 85% | Primary astrocytes |
CCL2 | Chemokine recruitment | ↓ 75% | Striatal tissue |
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